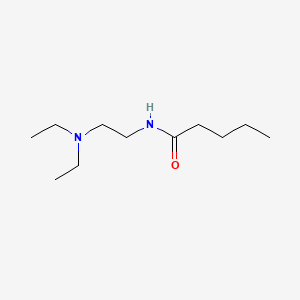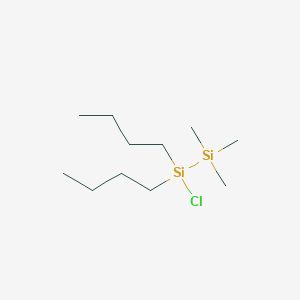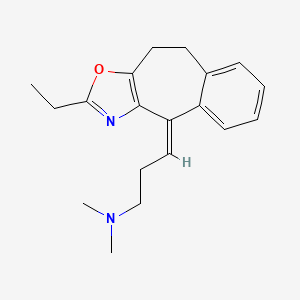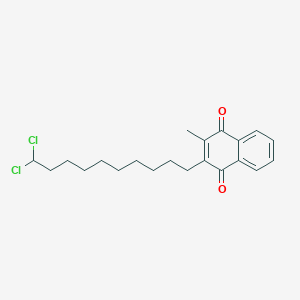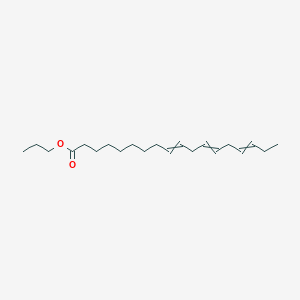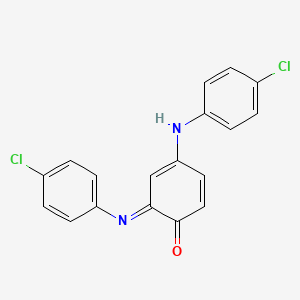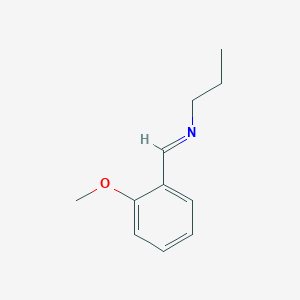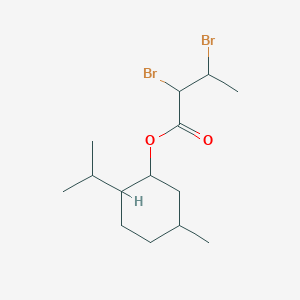![molecular formula C10H14O3S B14327813 Acetic acid--[4-(methylsulfanyl)phenyl]methanol (1/1) CAS No. 102606-93-9](/img/structure/B14327813.png)
Acetic acid--[4-(methylsulfanyl)phenyl]methanol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(4-methylsulfanylphenyl)methanol is a compound that combines the properties of acetic acid and (4-methylsulfanylphenyl)methanol Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar (4-methylsulfanylphenyl)methanol is an aromatic alcohol with a methylsulfanyl group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(4-methylsulfanylphenyl)methanol typically involves the esterification of acetic acid with (4-methylsulfanylphenyl)methanol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of acetic acid;(4-methylsulfanylphenyl)methanol may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;(4-methylsulfanylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The aromatic ring can be reduced under specific conditions, although this is less common.
Substitution: The hydroxyl group of the (4-methylsulfanylphenyl)methanol can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Formation of (4-methylsulfonylphenyl)methanol.
Reduction: Formation of reduced aromatic compounds.
Substitution: Formation of various substituted aromatic compounds.
Applications De Recherche Scientifique
Acetic acid;(4-methylsulfanylphenyl)methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Mécanisme D'action
The mechanism of action of acetic acid;(4-methylsulfanylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes or receptors involved in biological processes. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-methylsulfonylphenyl)methanol: Similar structure but with a sulfone group instead of a sulfanyl group.
Phenylmethanol: Lacks the methylsulfanyl group.
Acetic acid;phenylmethanol: Similar structure but without the methylsulfanyl group.
Uniqueness
Acetic acid;(4-methylsulfanylphenyl)methanol is unique due to the presence of both acetic acid and (4-methylsulfanylphenyl)methanol moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
102606-93-9 |
|---|---|
Formule moléculaire |
C10H14O3S |
Poids moléculaire |
214.28 g/mol |
Nom IUPAC |
acetic acid;(4-methylsulfanylphenyl)methanol |
InChI |
InChI=1S/C8H10OS.C2H4O2/c1-10-8-4-2-7(6-9)3-5-8;1-2(3)4/h2-5,9H,6H2,1H3;1H3,(H,3,4) |
Clé InChI |
UYNHNFMXBYVGQL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CSC1=CC=C(C=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


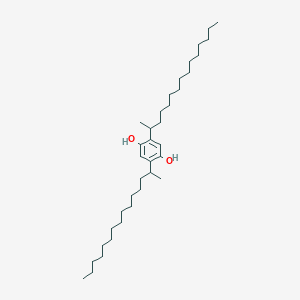

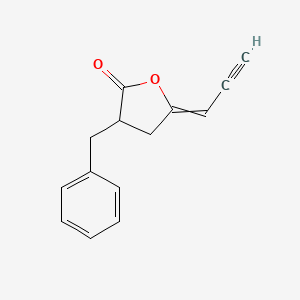
![1-Methoxy-1-azaspiro[5.5]undeca-7,10-diene-2,9-dione](/img/structure/B14327751.png)
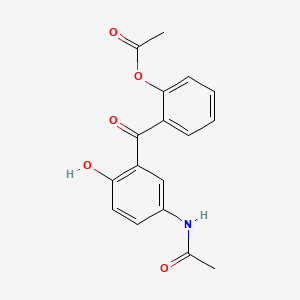
![Methyl [2-(2-oxoethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B14327764.png)
